Selective Glycine Receptor Activation
In a direct head-to-head comparison using murine spinal tissue cultures, 4-bromopropofol (50 nM) reduced ventral horn neuron action potential firing by approximately 30% relative to sham control. In the same assay, 50 nM propofol did not decrease action potential firing, demonstrating no glycinergic activation. The 4-bromopropofol effect was abolished by the glycine receptor antagonist strychnine (1 μM), confirming a glycine receptor-mediated mechanism [1].
| Evidence Dimension | Reduction in action potential firing rate of ventral horn neurons vs. sham control |
|---|---|
| Target Compound Data | ~30% reduction at 50 nM (n=31) |
| Comparator Or Baseline | Propofol: no significant decrease at 50 nM (n=30); sham: 0% reduction (n=57) |
| Quantified Difference | 30% reduction with 4-bromopropofol vs. 0% with propofol |
| Conditions | Extracellular multi-unit recordings in spinal tissue cultures from mice; drug-free control as baseline |
Why This Matters
This demonstrates a mechanistically distinct glycinergic action of 4-bromopropofol that propofol lacks, enabling its use as a selective pharmacological tool for glycine receptor studies.
- [1] Eckle, V. S., Grasshoff, C., Mirakaj, V., O'Neill, P. M., Berry, N. G., Leuwer, M., & Antkowiak, B. (2014). 4-Bromopropofol decreases action potential generation in spinal neurons by inducing a glycine receptor-mediated tonic conductance. British Journal of Pharmacology, 171(24), 5790–5801. Figure 2. View Source
